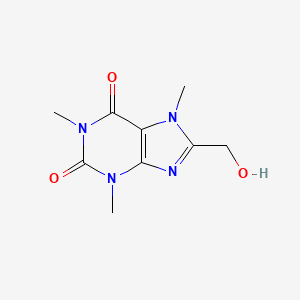

Caffeine, 8-(hydroxymethyl)-

Description

Structure

3D Structure

Properties

IUPAC Name |

8-(hydroxymethyl)-1,3,7-trimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O3/c1-11-5(4-14)10-7-6(11)8(15)13(3)9(16)12(7)2/h14H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHAZAUOIYATAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284283 | |

| Record name | Caffeine, 8-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4921-51-1 | |

| Record name | Caffeine, 8-(hydroxymethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Caffeine, 8-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Chemical Derivatization of 8 Hydroxymethyl Caffeine

Direct Synthetic Methodologies for 8-(Hydroxymethyl)caffeine

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving product yields compared to conventional heating methods. This technology is particularly effective for the synthesis of heterocyclic compounds like caffeine (B1668208) derivatives. The application of microwave irradiation can dramatically reduce reaction times, sometimes from hours to minutes. mdpi.comresearchgate.net

In the context of C8-functionalization, microwave energy can be used to promote nucleophilic substitution reactions on 8-halocaffeine precursors with appropriate nucleophiles. While specific literature detailing the microwave-assisted synthesis of 8-(hydroxymethyl)caffeine is sparse, the principles are well-established for related derivatives. For instance, the reaction of 8-bromocaffeine with various nucleophiles is significantly expedited under microwave irradiation. This approach offers a potential high-yield, rapid synthesis route for 8-(hydroxymethyl)caffeine, likely from an 8-halocaffeine precursor and a hydroxymethyl source.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for C8-Caffeine Functionalization

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Typically several hours to overnight | Often reduced to minutes |

| Energy Transfer | Inefficient, via conduction and convection | Direct, efficient heating of polar molecules |

| Temperature Gradient | Significant, potential for localized overheating | More uniform heating profile |

| Yields | Variable, can be lower due to side reactions | Generally higher yields |

| Selectivity | May be lower | Often enhanced |

This table illustrates the general advantages of microwave-assisted synthesis observed in the preparation of various C8-substituted caffeine derivatives.

Oxidant-Interceded Cross-Dehydrogenative Coupling Reactions

Cross-dehydrogenative coupling (CDC) represents a modern and atom-economical approach to forming C-C bonds. This strategy involves the direct coupling of two different C-H bonds, facilitated by an oxidant, thereby avoiding the pre-functionalization of substrates. In principle, 8-(hydroxymethyl)caffeine could be synthesized via a CDC reaction between caffeine and methanol.

The general mechanism for such a reaction would involve the activation of the C8-H bond of caffeine and a C-H bond of methanol, followed by the formation of the new C-C bond with the elimination of a hydrogen molecule. This process typically requires a metal catalyst and an oxidant. While direct application of this method for the hydroxymethylation of caffeine is not extensively documented, the methodology has been successfully applied to other heterocyclic systems. The feasibility of this pathway depends on the selective activation of the C8-position of caffeine over other potentially reactive sites.

Table 2: Components in a Hypothetical CDC Reaction for 8-(Hydroxymethyl)caffeine Synthesis

| Component | Role | Potential Examples |

|---|---|---|

| Substrate | C8-H bond source | Caffeine |

| Reagent | Hydroxymethyl source | Methanol |

| Catalyst | Facilitates C-H activation | Copper (Cu), Iron (Fe), or Ruthenium (Ru) salts |

| Oxidant | Accepts electrons to drive the reaction | Peroxides, Persulfates, O₂ |

| Solvent | Reaction medium | Dichloromethane, Acetonitrile (B52724) |

Base-Mediated Condensation Reactions with Carbonyl Compounds

Base-mediated condensation reactions provide a classic and effective route for C-C bond formation. To synthesize 8-(hydroxymethyl)caffeine via this method, the C8-position of caffeine must first be activated to generate a nucleophilic species. This is typically achieved by deprotonation using a strong base, forming an 8-caffeinyl anion. This potent nucleophile can then react with an electrophilic carbonyl compound, such as formaldehyde, to yield the desired 8-(hydroxymethyl)caffeine.

The choice of base is critical to ensure efficient deprotonation at the C8 position without promoting side reactions. Organolithium reagents, such as n-butyllithium, are commonly used for this purpose. The subsequent reaction with formaldehyde introduces the hydroxymethyl group. The mechanism involves the nucleophilic attack of the 8-caffeinyl anion on the carbonyl carbon of formaldehyde, followed by quenching with a proton source to yield the final product. Theoretical studies on base-catalyzed condensation reactions involving formaldehyde highlight the formation of key intermediates that drive the reaction forward. mdpi.commdpi.comnih.gov

Precursor Chemistry for C8 Functionalization

The reactivity of the C8 position of caffeine is not inherently high, often necessitating the synthesis of activated intermediates to facilitate functionalization. This precursor chemistry is fundamental to many synthetic routes targeting C8-substituted derivatives.

Synthesis of 8-Halocaffeine Intermediates

One of the most common strategies for activating the C8 position is through halogenation. 8-Halocaffeines, particularly 8-bromocaffeine and 8-chlorocaffeine, are versatile intermediates that can undergo a variety of subsequent reactions, such as nucleophilic aromatic substitution and cross-coupling reactions. researchgate.net

The synthesis of 8-bromocaffeine is often achieved by treating caffeine with a brominating agent. A standard laboratory procedure involves the use of N-bromosuccinimide (NBS) or a combination of hydrobromic acid and an oxidizing agent like hydrogen peroxide. redalyc.org These methods provide reliable access to 8-bromocaffeine, which can then be used in subsequent steps to introduce the hydroxymethyl group, for example, through reaction with a suitable synthon under nucleophilic substitution conditions.

Table 3: Common Methods for the Synthesis of 8-Bromocaffeine

| Reagents | Conditions | Typical Yield | Reference |

|---|---|---|---|

| Caffeine, N-Bromosuccinimide (NBS) | Dichloromethane/Water, Room Temperature | Quantitative | researchgate.net |

| Caffeine, Hydrobromic Acid, Hydrogen Peroxide | Aqueous solution, heating | Good | redalyc.org |

Strategies for C8-Methylxanthine Activation

Beyond halogenation, other strategies exist to activate the C8 position of the methylxanthine core. Direct C-H activation and metalation are prominent examples. Direct metalation involves treating caffeine with a strong base, such as an organolithium reagent, to deprotonate the C8 position and form an 8-lithiocaffeine species. This intermediate is highly nucleophilic and can react with a wide range of electrophiles.

This direct activation method is powerful but requires careful control of reaction conditions to ensure selectivity for the C8 position. The presence of the three methyl groups at the N1, N3, and N7 positions electronically influences the acidity of the C8-proton, making it susceptible to deprotonation by a sufficiently strong base. This activated intermediate is crucial for reactions like the base-mediated condensation with formaldehyde described in section 2.1.3.

Advanced Derivatization of the Hydroxymethyl Moiety

The hydroxyl group of 8-(hydroxymethyl)caffeine is a versatile functional group that can undergo a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives with potentially altered biological properties.

Esterification and Etherification Reactions

Esterification of the primary alcohol in 8-(hydroxymethyl)caffeine provides a straightforward method for introducing a variety of acyl groups. These reactions are typically carried out by reacting 8-(hydroxymethyl)caffeine with an appropriate acyl chloride or anhydride in the presence of a base to neutralize the resulting acid. For instance, the reaction with acetyl chloride would yield 8-(acetoxymethyl)caffeine. The choice of the acyl group can significantly influence the lipophilicity and, consequently, the pharmacokinetic profile of the resulting molecule.

Etherification offers another avenue for derivatization, leading to the formation of 8-(alkoxymethyl)caffeine analogues. This can be achieved through a Williamson ether synthesis, where the sodium salt of 8-(hydroxymethyl)caffeine, formed by treatment with a strong base like sodium hydride, is reacted with an alkyl halide. Alternatively, under acidic conditions, reaction with an alcohol could also lead to ether formation, though this is less common for primary alcohols in this context.

| Reaction Type | Reagents | Product Class |

| Esterification | Acyl Halides, Anhydrides | 8-(Acyloxymethyl)caffeines |

| Etherification | Alkyl Halides, Strong Base | 8-(Alkoxymethyl)caffeines |

Oxidative Transformations of the Hydroxyl Group

The primary alcohol of 8-(hydroxymethyl)caffeine can be oxidized to yield either the corresponding aldehyde (8-formylcaffeine) or carboxylic acid (caffeine-8-carboxylic acid), depending on the oxidizing agent and reaction conditions. Mild oxidizing agents, such as pyridinium chlorochromate (PCC), are typically employed for the selective oxidation to the aldehyde. Stronger oxidizing agents, like potassium permanganate or chromic acid, will generally lead to the formation of the carboxylic acid. These oxidized derivatives serve as valuable intermediates for further synthetic elaborations, such as reductive amination of the aldehyde or amide coupling of the carboxylic acid.

| Oxidation Product | Typical Oxidizing Agent |

| 8-Formylcaffeine | Pyridinium chlorochromate (PCC) |

| Caffeine-8-carboxylic acid | Potassium permanganate (KMnO4) |

Nucleophilic Substitutions at the Hydroxymethyl Carbon

To facilitate nucleophilic substitution, the hydroxyl group of 8-(hydroxymethyl)caffeine must first be converted into a better leaving group. A common strategy is the conversion of the alcohol to a tosylate or mesylate by reaction with toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base. Alternatively, treatment with a halogenating agent, such as thionyl chloride or phosphorus tribromide, can produce the corresponding 8-(chloromethyl)caffeine or 8-(bromomethyl)caffeine. These halogenated intermediates are then susceptible to displacement by a variety of nucleophiles, including amines, thiols, and cyanides, providing access to a wide range of C-8 functionalized caffeine derivatives.

| Intermediate | Reagent for Formation | Subsequent Nucleophiles |

| 8-(Tosylmethyl)caffeine | p-Toluenesulfonyl chloride | Amines, Thiols, Cyanide |

| 8-(Chloromethyl)caffeine | Thionyl chloride (SOCl2) | Amines, Thiols, Cyanide |

Gram-Scale Synthesis and Practical Transformations

The practical application of any synthetic route often hinges on its scalability. While specific details on the gram-scale synthesis of 8-(hydroxymethyl)caffeine are not extensively reported in the literature, general principles for scaling up reactions involving the caffeine scaffold can be applied. The synthesis of many caffeine derivatives can be performed on a multigram scale. For instance, the synthesis of deuterated caffeine analogues has been achieved on a gram-scale.

Advanced Structural Elucidation and Conformational Analysis of 8 Hydroxymethyl Caffeine and Its Analogues

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for probing the molecular structure of 8-(hydroxymethyl)caffeine, each providing unique information about its atomic composition and bonding.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. For caffeine (B1668208) and its derivatives, characteristic peaks corresponding to C=O, C=C, and C-N stretching, as well as CH₃ bending vibrations, are observed. researchgate.netresearchgate.net In 8-(hydroxymethyl)caffeine, the introduction of the hydroxymethyl group (-CH₂OH) would be expected to introduce a distinct O-H stretching band, typically broad and in the region of 3200-3600 cm⁻¹, and a C-O stretching vibration, usually found between 1000-1200 cm⁻¹.

Table 1: Typical FT-IR Bands for Caffeine Functional Groups

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretch | 1638 - 1699 |

| C=C | Stretch (imidazole ring) | ~1540 |

| C-N | Stretch | 1229 |

| CH₃ | Bend | ~1360 |

| O-H | Stretch (in hydroxymethyl group) | 3200 - 3600 (expected) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. ¹H-NMR provides information about the chemical environment of hydrogen atoms, while ¹³C-NMR probes the carbon skeleton of a molecule.

For caffeine, the ¹H-NMR spectrum displays distinct signals for the three methyl (CH₃) groups and the single proton on the imidazole (B134444) ring (H-8). researchgate.netchemicalbook.comhmdb.ca The chemical shifts of the methyl protons typically appear between 3.2 and 4.0 ppm, while the H-8 proton resonates further downfield, around 7.5 ppm in CDCl₃. chemicalbook.com In 8-(hydroxymethyl)caffeine, the H-8 proton is replaced by the hydroxymethyl group. This would result in the disappearance of the H-8 signal and the appearance of new signals corresponding to the methylene (B1212753) (-CH₂-) and hydroxyl (-OH) protons. The methylene protons would likely appear as a singlet, and its chemical shift would be influenced by the adjacent electronegative oxygen atom. The hydroxyl proton signal's position can be variable and is often exchangeable with deuterium (B1214612) in solvents like D₂O.

The ¹³C-NMR spectrum of caffeine shows signals for all eight carbon atoms. The carbonyl carbons (C-2 and C-6) are typically found in the 151-155 ppm region, while the carbons of the imidazole ring (C-4, C-5, and C-8) and the methyl carbons appear at higher fields. np-mrd.org In 8-(hydroxymethyl)caffeine, the chemical shift of the C-8 carbon would be significantly altered due to the substitution of a hydrogen atom with the hydroxymethyl group. A new signal for the carbon of the hydroxymethyl group would also be present.

Table 2: Predicted ¹H-NMR and ¹³C-NMR Data for 8-(Hydroxymethyl)caffeine

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| N1-CH₃ | Singlet | Signal in methyl region |

| N3-CH₃ | Singlet | Signal in methyl region |

| N7-CH₃ | Singlet | Signal in methyl region |

| C8-CH₂OH | Singlet | Signal for -CH₂- |

| C8-CH₂OH | Broad singlet | - |

| C2 | - | Signal in carbonyl region |

| C4 | - | Signal in imidazole region |

| C5 | - | Signal in imidazole region |

| C6 | - | Signal in carbonyl region |

| C8 | - | Shifted C8 signal |

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z). This allows for the determination of the exact molecular formula. researchgate.net For 8-(hydroxymethyl)caffeine (C₉H₁₂N₄O₃), the calculated exact mass is 224.0909 g/mol . nih.gov HR-MS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, the fragmentation of caffeine derivatives often involves characteristic losses of isocyanate (NCO) groups and other neutral fragments from the purine (B94841) ring system. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. wikipedia.org This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms can be determined with high precision. wikipedia.org This provides accurate bond lengths, bond angles, and torsional angles, revealing the molecule's precise conformation in the solid state.

While a specific crystal structure for 8-(hydroxymethyl)caffeine is not detailed in the provided search results, studies on related caffeine derivatives, such as 8-(4-bromophenoxy)caffeine, demonstrate the power of this technique. redalyc.org For 8-(hydroxymethyl)caffeine, X-ray crystallography would definitively establish the geometry of the hydroxymethyl group relative to the purine ring system and reveal intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. redalyc.orgnih.gov

Computational Approaches to Structural Prediction

Computational chemistry provides powerful tools for predicting and understanding molecular structure and properties.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org It is widely used to predict molecular geometries, vibrational frequencies (for comparison with FT-IR data), NMR chemical shifts, and other electronic properties. nih.gov DFT calculations can be used to optimize the geometry of 8-(hydroxymethyl)caffeine, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography. Furthermore, DFT can be used to explore the conformational landscape of the molecule, identifying the most stable arrangement of the hydroxymethyl group. The calculated electronic properties, such as the distribution of electron density and molecular orbital energies, can provide insights into the molecule's reactivity. researchgate.net

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| 8-(Hydroxymethyl)caffeine |

| Caffeine |

| 8-(4-bromophenoxy)caffeine |

| Paraxanthine |

| Theobromine (B1682246) |

Conformational Landscape Analysis and Intermolecular Interactions

The conformational landscape and intermolecular interactions of 8-(hydroxymethyl)caffeine are of significant interest in understanding its chemical behavior and potential applications. The introduction of a hydroxymethyl group at the 8-position of the caffeine scaffold introduces a new degree of rotational freedom and a potent hydrogen bonding site, which significantly influences its structural properties in both the solid state and in solution.

Conformational Flexibility of the 8-Hydroxymethyl Group

For instance, studies on other 8-substituted caffeine derivatives, such as 8-(4-bromophenoxy)caffeine, have revealed that the substituent at the 8-position can adopt various dihedral angles with respect to the caffeine core, influenced by steric and electronic factors. In the case of 8-(hydroxymethyl)caffeine, the hydroxymethyl group is relatively small, suggesting that steric hindrance with the adjacent methyl groups at the N1 and N7 positions would be minimal, allowing for a relatively low rotational barrier.

Computational studies on related purine systems can also shed light on the preferred conformations. The orientation of the hydroxymethyl group will likely be a balance between minimizing steric clashes and maximizing favorable intramolecular and intermolecular interactions. It is plausible that conformations where the hydroxyl group is oriented away from the bulky methyl groups would be energetically favored.

Intermolecular Hydrogen Bonding and Supramolecular Assembly

The hydroxyl group of the 8-hydroxymethyl substituent is a key player in defining the intermolecular interactions of the molecule, acting as both a hydrogen bond donor and acceptor. This capability significantly enhances the potential for the formation of complex hydrogen-bonded networks in the solid state.

In the crystal lattice, it is anticipated that the hydroxyl group will participate in strong hydrogen bonds. These interactions could involve the carbonyl oxygen atoms (O2 and O6) or the nitrogen atoms (N9) of neighboring 8-(hydroxymethyl)caffeine molecules. The formation of such hydrogen bonds would lead to the assembly of supramolecular structures, such as dimers, chains, or more complex three-dimensional networks.

Studies on other hydroxy-substituted purines and related heterocyclic compounds have demonstrated the prevalence of various hydrogen bonding motifs. For example, O-H···O and O-H···N hydrogen bonds are common and play a crucial role in the crystal packing of these molecules. In the context of 8-(hydroxymethyl)caffeine, the following intermolecular hydrogen bonding interactions are highly probable:

O-H···O=C: The hydroxyl group of one molecule can act as a donor to one of the carbonyl oxygen atoms of an adjacent molecule.

O-H···N: The hydroxyl group can also donate a hydrogen bond to the N9 nitrogen atom of a neighboring molecule.

The interplay of these hydrogen bonding interactions, along with π-π stacking interactions between the purine rings, will ultimately determine the crystal packing of 8-(hydroxymethyl)caffeine.

To illustrate the potential hydrogen bonding parameters, a table based on typical values observed in related structures is presented below.

| Donor | Acceptor | Distance (Å) (D···A) | Angle (°) (D-H···A) | Type of Interaction |

| O-H | O=C | 2.6 - 2.9 | 150 - 180 | Strong |

| O-H | N | 2.7 - 3.0 | 150 - 180 | Strong |

| C-H | O=C | 3.0 - 3.5 | 120 - 160 | Weak |

This table represents expected ranges for hydrogen bond geometries based on analogous structures and is not derived from direct experimental data for 8-(hydroxymethyl)caffeine.

The presence of the hydroxymethyl group not only influences the solid-state structure but also its behavior in solution. In polar protic solvents, the hydroxyl group can form hydrogen bonds with solvent molecules, which will affect its solubility and solvation properties.

Mechanistic Biochemical and Molecular Interaction Studies

Insights from C8-Oxidation Pathways of Caffeine (B1668208) in Biological Systems

The C8-position of the caffeine molecule is a key site for oxidative metabolism in various biological systems, from mammals to microorganisms. This process, which leads to the formation of 8-hydroxymethylated derivatives, is crucial for the detoxification and degradation of caffeine.

Enzymatic C8-Hydroxylation in Mammalian Models (e.g., Rat Liver Microsomes)

In mammalian systems, the C8-hydroxylation of caffeine is a significant metabolic pathway, particularly in rats, where it represents the dominant route of oxidation. researchgate.netnih.govresearchgate.net This reaction is primarily catalyzed by a group of enzymes known as cytochrome P450s (CYPs), which are located in the liver microsomes. researchgate.netnih.gov The process involves the oxidation of caffeine at the C8 position to produce 1,3,7-trimethyluric acid (TMU). nih.govnih.gov

Studies using rat liver microsomes have identified several CYP isoforms responsible for this transformation. researchgate.netnih.gov By treating rats with various inducers to enrich specific CYP isoforms, researchers have been able to associate increased TMU production with the enhanced activity of certain enzymes. nih.gov For instance, liver microsomes from rats treated with phenobarbital (B1680315) or acetone, which show increased CYP3A1, CYP2B1, and CYP2E1 activity, demonstrated a higher rate of C8-hydroxylation. nih.gov

CYP1A2 is considered a key enzyme in this process in rats, responsible for a significant portion of C8-hydroxylation at therapeutic concentrations. researchgate.netnih.gov However, the contribution of different isoforms can be concentration-dependent. At higher caffeine concentrations, the role of CYP1A2 diminishes, while the contribution of CYP3A2 to C8-hydroxylation increases. nih.govuni.lu The involvement of multiple CYP isoforms highlights the complexity of caffeine metabolism in mammalian models. researchgate.netnih.govnih.gov

Table 1: Cytochrome P450 Isoforms Involved in Caffeine C8-Hydroxylation in Rat Liver Microsomes

| CYP Isoform | Inducer/Model System | Role in C8-Hydroxylation | Reference |

|---|---|---|---|

| CYP1A2 | cDNA-expressed P450s | Key enzyme, catalyzes ~72% of C8-hydroxylation at 0.1mM caffeine. nih.gov | researchgate.netnih.govresearchgate.net |

| CYP2B1 | Phenobarbital-induced microsomes | Contributes to increased C8-hydroxylation. nih.gov | nih.gov |

| CYP2E1 | Acetone-induced microsomes | Contributes to increased C8-hydroxylation. nih.gov In humans, may contribute to 1,3,7-trimethyluric acid formation. pharmgkb.orgnih.gov | nih.govpharmgkb.orgnih.gov |

| CYP3A1 | Phenobarbital/Acetone-induced microsomes | Contributes to increased C8-hydroxylation. nih.gov | researchgate.netnih.gov |

| CYP3A2 | cDNA-expressed P450s | Contribution increases at higher caffeine concentrations. nih.gov | nih.govuni.lu |

Microbial C8-Oxidative Degradation Pathways of Caffeine

Certain microorganisms have evolved efficient pathways to utilize caffeine as a sole source of carbon and nitrogen. researchgate.net One of the two primary bacterial degradation routes is the C8-oxidation pathway, which has been extensively studied in bacteria like Pseudomonas sp. CBB1. researchgate.netnih.govmdpi.com This pathway initiates with the oxidation of caffeine at the C8 position and proceeds through a series of enzymatic steps homologous to uric acid metabolism. nih.govfrontiersin.org

The first and rate-limiting step in the microbial C8-oxidation pathway is catalyzed by caffeine dehydrogenase (Cdh). asm.orgresearchgate.net This enzyme was first purified and characterized from Pseudomonas sp. CBB1. asm.orgresearchgate.net

Cdh is a unique heterotrimeric enzyme with a total molecular weight of approximately 158 kDa, composed of three distinct subunits: researchgate.netmdpi.comresearchgate.net

Alpha (α) subunit: ~90 kDa, contains a molybdopterin cofactor. mdpi.comasm.org

Beta (β) subunit: ~32-40 kDa, contains a Flavin Adenine Dinucleotide (FAD) cofactor. mdpi.comasm.org

Gamma (γ) subunit: ~20 kDa, contains iron-sulfur clusters. mdpi.comresearchgate.net

This novel quinone-dependent oxidoreductase stoichiometrically oxidizes caffeine to 1,3,7-trimethyluric acid. researchgate.netasm.org Unlike many other oxidases, it does not require NAD(P)+ as an electron acceptor and does not produce hydrogen peroxide. researchgate.netwikipedia.org Instead, it utilizes electron acceptors like coenzyme Q0. asm.orgwikipedia.org The enzyme exhibits high specificity for caffeine, with significantly lower activity towards other methylxanthines like theobromine (B1682246) and no activity towards xanthine (B1682287). mdpi.comasm.orgwikipedia.org

Following the initial oxidation of caffeine by Cdh, the resulting 1,3,7-trimethyluric acid (TMU) is further metabolized by a specific monooxygenase. nih.govuiowa.edu In Pseudomonas sp. CBB1, this second step is catalyzed by trimethyluric acid monooxygenase (TmuM). researchgate.netnih.gov

TmuM is a 43-kDa NADH-dependent flavoprotein that catalyzes the conversion of TMU to the unstable intermediate 1,3,7-trimethyl-5-hydroxyisourate (TM-HIU). researchgate.netnih.govuiowa.edu This reaction consumes one molecule of O₂ and one molecule of NADH. mdpi.com TmuM belongs to a new family of FAD-dependent monooxygenases and shows a preference for methylated uric acids, with the highest activity observed for trimethyluric acid. mdpi.comnih.gov It exhibits lower activity towards dimethyluric acids and no activity on non-methylated uric acid. nih.gov Homology modeling suggests that TmuM has a larger and more hydrophobic active site compared to analogous enzymes like uricase, which allows it to accommodate the larger, methylated substrates. nih.govuiowa.edu

The genes encoding the enzymes for the C8-oxidation pathway in Pseudomonas sp. CBB1 are clustered together on the bacterial genome. researchgate.netnih.gov A 25.2-kb genomic DNA fragment has been identified that contains the entire gene cluster required for this pathway. researchgate.netnih.govasm.org

Key genetic determinants include:

cdhABC : These three genes encode the α, β, and γ subunits of the heterotrimeric caffeine dehydrogenase, respectively. researchgate.netfrontiersin.orgasm.org

tmuM : This gene encodes the trimethyluric acid monooxygenase. researchgate.netfrontiersin.orgnih.gov

Sequence analysis of this gene cluster has revealed other open reading frames (ORFs) believed to be involved in the downstream metabolism of TM-HIU. nih.govnih.govuiowa.edu These putative genes show homology to enzymes in the uric acid metabolic pathway of other bacteria like Klebsiella pneumoniae. nih.govnih.gov

Table 2: Genetic and Enzymatic Components of the C8-Oxidation Pathway in Pseudomonas sp. CBB1

| Gene(s) | Enzyme | Substrate | Product | Reference |

|---|---|---|---|---|

| cdhABC | Caffeine Dehydrogenase (Cdh) | Caffeine | 1,3,7-Trimethyluric Acid (TMU) | researchgate.netfrontiersin.orgasm.org |

| tmuM | Trimethyluric Acid Monooxygenase (TmuM) | 1,3,7-Trimethyluric Acid (TMU) | 1,3,7-Trimethyl-5-hydroxyisourate (TM-HIU) | researchgate.netnih.govuiowa.edu |

| tmuH (putative) | TM-HIU Hydrolase | 1,3,7-Trimethyl-5-hydroxyisourate (TM-HIU) | 3,6,8-Trimethyl-2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (TM-OHCU) | nih.govnih.govuiowa.edu |

| tmuD (putative) | TM-OHCU Decarboxylase | 3,6,8-Trimethyl-2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (TM-OHCU) | S-(+)-3,6,8-Trimethylallantoin (TMA) | nih.govnih.govuiowa.edu |

| orf1 (putative) | Trimethylallantoinase | S-(+)-3,6,8-Trimethylallantoin (TMA) | Trimethylallantoic Acid (TMAA) | researchgate.netuiowa.eduresearchgate.net |

In Vitro and Cellular Investigations of C8-Hydroxymethylated Caffeine Derivatives

Researchers have synthesized various C8-substituted caffeine derivatives to explore their biological activities in vitro. nih.govresearchgate.netresearchgate.net These studies often focus on modifying the C8 position to enhance properties like antioxidant capacity or to develop potential therapeutic agents. nih.govresearchgate.net

One area of investigation is the antioxidant and cytoprotective potential of these compounds. A study involving new C8-diaminoalkyl caffeine derivatives evaluated their ability to protect human red blood cells (RBCs) from oxidative damage induced by peroxyl radicals. nih.govexlibrisgroup.comnih.gov The results indicated that these derivatives are generally biocompatible and possess significant antioxidant and cytoprotective properties that are dependent on their specific chemical structure. nih.govnih.gov The antioxidant activity was assessed through methods like ferrous ion chelation assays, with some derivatives showing enhanced ability to complex with iron ions compared to caffeine itself. nih.gov The proposed mechanisms for their protective effects include hydrogen atom transfer (HAT), radical adduct formation (RAF), or single electron transfer (SET). nih.govnih.gov

Other cellular investigations have explored the effects of C8-hydroxymethylated caffeine derivatives on cancer cells. For example, some C8-(hydroxymethyl) caffeine derivatives have shown promising in vitro antiplatelet and antioxidant activities. researchgate.netresearchgate.net In another study, caffeine itself was shown to inhibit the proliferation of U87MG human glioma cells by causing cell cycle arrest in the G0/G1 phase. nih.gov While this study focused on unmodified caffeine, the synthesis of C8-modified derivatives is a strategy being explored to potentially enhance such anti-cancer effects. researchgate.netresearchgate.net These in vitro and cellular studies provide a foundation for understanding the structure-activity relationships of C8-hydroxymethylated caffeine derivatives and their potential applications. nih.govresearchgate.net

Table 3: Investigated In Vitro and Cellular Activities of C8-Substituted Caffeine Derivatives

| Derivative Type | Cell/System Studied | Investigated Activity | Key Findings | Reference |

|---|---|---|---|---|

| C8-diaminoalkyl caffeine derivatives | Human Red Blood Cells (RBCs) | Antioxidant and cytoprotective effects against AAPH-induced oxidative stress | Derivatives were biocompatible and showed significant, structure-dependent protection of RBCs from oxidative damage. nih.gov | nih.govexlibrisgroup.comnih.gov |

| Substituted C8-(hydroxymethyl) caffeine derivatives | In vitro assays | Antioxidant and antiplatelet activities | Derivatives demonstrated promising antioxidant and antiplatelet potential. researchgate.net | researchgate.netresearchgate.net |

| Caffeine (parent compound) | U87MG human glioma cells | Anti-proliferative effects | Caused a dose- and time-dependent reduction in cell viability and induced cell cycle arrest at the G0/G1 phase. nih.gov | nih.gov |

| Caffeine (parent compound) | MDCK renal tubular cells | Cellular adaptive response | Induced G0/G1 cell cycle arrest, increased ubiquitinated proteins, and enhanced mitochondrial membrane potential. nih.gov | nih.gov |

Assessment of Antioxidant Potential in Cellular Models

Studies on 8-(hydroxymethyl)caffeine and related xanthine derivatives have explored their capacity to counteract oxidative stress within cellular environments. While direct and extensive studies on the antioxidant potential of 8-(hydroxymethyl)caffeine in cellular models are not widely documented in the provided search results, the broader class of xanthine derivatives has been a subject of interest. For instance, research has shown that related compounds can influence the levels of reactive oxygen species (ROS) and protect cells from oxidative damage. The antioxidant activity is often attributed to the chemical structure of the xanthine molecule, which can be modified to enhance these properties. The introduction of different substituents at the C8 position can significantly impact the antioxidant capacity.

Studies on Antiplatelet Activities

The antiplatelet effects of 8-(hydroxymethyl)caffeine have been a focus of investigation, with studies indicating its potential to inhibit platelet aggregation. This activity is significant in the context of cardiovascular health, as platelet aggregation is a key process in thrombus formation. Research has demonstrated that certain 8-substituted xanthine derivatives can interfere with the signaling pathways that lead to platelet activation and aggregation. The specific mechanisms may involve the inhibition of enzymes such as phosphodiesterases, which in turn increases the levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), intracellular messengers that inhibit platelet function. The hydroxymethyl group at the C8 position appears to play a role in this inhibitory activity, although the precise interactions are a subject of ongoing research.

Interactions with DNA and Topoisomerase II in Isolated Nuclei

The interaction of caffeine derivatives with DNA and associated enzymes like topoisomerase II is a critical area of study, particularly for understanding their potential cytotoxic and antineoplastic activities. While caffeine itself is known to be a weak inhibitor of topoisomerase II, modifications at the C8 position can significantly alter this activity. Studies on related compounds suggest that 8-substituted xanthines can intercalate into DNA or interfere with the catalytic cycle of topoisomerase II. This enzyme is crucial for managing DNA topology during replication and transcription, and its inhibition can lead to cell cycle arrest and apoptosis. The specific interactions of 8-(hydroxymethyl)caffeine with DNA and topoisomerase II in isolated nuclei require further detailed investigation to fully elucidate its mechanism of action in this context.

Exploration of Enzymatic Inhibition Properties (e.g., Viral Proteases)

The potential for 8-(hydroxymethyl)caffeine to inhibit various enzymes, including viral proteases, has been explored. For example, research has investigated its effects on the hepatitis C virus (HCV) NS3/4A protease, an enzyme essential for viral replication. One study identified 8-(hydroxymethyl)caffeine as a potential inhibitor of this protease through a fragment-based approach. The study suggested that this compound could serve as a starting point for the development of more potent antiviral agents. The inhibitory activity is thought to arise from the specific binding of the hydroxymethyl group and the xanthine core to the active site of the enzyme, disrupting its function.

Structure-Activity Relationship (SAR) Analysis of C8-Substituted Caffeines

Role of Substituent Polarity and Steric Hindrance

The introduction of a substituent at the 8-position of the caffeine molecule significantly alters its physicochemical properties, which in turn modulates its interaction with biological targets. In the case of 8-(hydroxymethyl)caffeine, the key features introduced are the distinct polarity and the spatial bulk of the -CH₂OH group. These two factors—polarity and steric hindrance—are critical in defining the compound's structure-activity relationship (SAR).

The polarity of a molecule or a functional group relates to the distribution of its electron density. The 8-(hydroxymethyl) group imparts a significant polar character to the otherwise more lipophilic 8-position of the caffeine scaffold. This is primarily due to the hydroxyl (-OH) moiety, which can participate in hydrogen bonding, acting as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs). This capability allows for the potential formation of specific, directional interactions with polar amino acid residues, such as serine, threonine, or asparagine, within a receptor's binding pocket. Such interactions can anchor the ligand in a specific orientation, potentially increasing binding affinity and selectivity. For instance, studies on related xanthine derivatives have shown that introducing polar groups at the 8-position can influence water solubility and interactions with the extracellular loops of receptors. nih.govingentaconnect.com

Steric hindrance refers to the spatial arrangement of atoms and the physical bulk of a substituent, which can impede or alter intermolecular interactions. The size and conformation of the 8-(hydroxymethyl) group occupy a defined space that can influence how the molecule fits into a binding site. Research on various 8-substituted xanthines has demonstrated that the steric bulk at this position is a crucial determinant of receptor affinity and selectivity. ingentaconnect.comstrath.ac.uk For some receptors, a bulky substituent can cause steric clashes with the protein's surface, leading to a decrease in binding affinity. researchgate.net Conversely, for other targets, such as the A2A adenosine receptor, the active site can tolerate bulkier substituents, and this space can be exploited to achieve enhanced affinity and selectivity. ingentaconnect.comstrath.ac.uk The electrostatic effects of the substituent, in combination with its size, appear to be more favorable for interaction with certain receptors over others. ingentaconnect.com The hydroxymethyl group, while not exceptionally large, provides more bulk than a simple hydrogen atom and its rotational freedom can further influence its steric profile within a constrained binding pocket.

The interplay between the increased polarity and the moderate steric bulk of the 8-(hydroxymethyl) group ultimately dictates the binding affinity and specificity of "Caffeine, 8-(hydroxymethyl)-" for its molecular targets.

Detailed Research Findings

To quantify the change in polarity, one can compare the Topological Polar Surface Area (TPSA) of caffeine with that of its 8-(hydroxymethyl) derivative. The TPSA is a descriptor that correlates well with passive molecular transport through membranes and interaction with polar receptors.

| Property | Caffeine | Caffeine, 8-(hydroxymethyl)- | Reference |

|---|---|---|---|

| Molecular Formula | C₈H₁₀N₄O₂ | C₉H₁₂N₄O₃ | nih.gov |

| Molecular Weight (g/mol) | 194.19 | 224.22 | nih.gov |

| Topological Polar Surface Area (TPSA) | 61.8 Ų | 78.7 Ų | nih.gov |

| Hydrogen Bond Donor Count | 0 | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | 5 | nih.gov |

The data clearly shows that the addition of the hydroxymethyl group increases the molecular weight and, more significantly, the TPSA by nearly 27%. This increase is a direct result of the polar hydroxyl group, which also adds a hydrogen bond donor capacity that is absent in the parent caffeine molecule.

The structure-activity relationship of 8-substituted xanthines is highly dependent on the nature of the substituent. The following table provides a conceptual overview based on established principles from research on various analogs.

| 8-Substituent | Relative Steric Bulk | Polarity/H-Bonding | General Impact on Receptor Interaction | Reference |

|---|---|---|---|---|

| -H (e.g., Theophylline) | Minimal | Low | Serves as a baseline; generally non-selective antagonist. | nih.gov |

| -CH₂OH (Hydroxymethyl) | Small-Moderate | High (H-bond donor/acceptor) | Increased polarity may enhance water solubility and allow for specific H-bond interactions. Moderate bulk may be well-tolerated by some receptor pockets. | ingentaconnect.comnih.gov |

| -Cyclohexyl (e.g., 8-Cyclohexylcaffeine) | Large | Low (Hydrophobic) | Large, non-polar group often increases affinity for A1 adenosine receptors through hydrophobic interactions. | nih.gov |

| -Phenyl | Large | Low (Hydrophobic, π-stacking) | Can increase affinity through hydrophobic and π-stacking interactions; receptor subtypes tolerate bulky substituents differently. | strath.ac.uk |

| -p-Sulfophenyl | Very Large | Very High (Charged) | Polar charged group enhances water solubility but can reduce affinity at some receptors due to steric clashes or unfavorable electrostatic interactions. | ingentaconnect.comnih.gov |

Analytical Methodologies for Identification and Quantification of 8 Hydroxymethyl Caffeine

Chromatographic Techniques

Chromatography is fundamental to the analysis of 8-(hydroxymethyl)caffeine, providing the necessary separation from its parent compound, caffeine (B1668208), and other isomeric metabolites like paraxanthine, theobromine (B1682246), and theophylline. The separation is essential for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely used, robust, and cost-effective method for analyzing caffeine and its metabolites. nih.govresearchgate.netejgm.co.uk The principle relies on the differential partitioning of the analyte between a stationary phase (typically a C18 column) and a liquid mobile phase.

Methodology : Reversed-phase HPLC is the standard approach. A nonpolar stationary phase, such as octadecyl-silica (C18), is used with a polar mobile phase, commonly a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govejgm.co.uk The separation of xanthine (B1682287) derivatives is typically achieved using a gradient elution, where the proportion of the organic solvent is increased over time to elute more retained compounds. nih.gov

Detection : Detection is based on the strong UV absorbance of the purine (B94841) ring system common to all xanthines. The maximum absorbance (λmax) for caffeine and its metabolites occurs in the range of 270–275 nm. myfoodresearch.comresearchgate.net A photodiode array (PDA) detector can be used to acquire the full UV spectrum of the eluting peak, confirming its identity against a reference standard. ejgm.co.uk

Findings : While specific retention times for 8-(hydroxymethyl)caffeine are not widely published, its polarity—increased by the hydroxymethyl group—suggests it would elute earlier than caffeine under typical reversed-phase conditions. The method offers excellent linearity and precision for quantifying xanthines in various samples, including plasma and beverages. researchgate.net

Table 1: Typical HPLC-UV Parameters for Xanthine Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water/Aqueous Buffer (e.g., 10 mM Phosphate) B: Acetonitrile or Methanol |

| Elution | Gradient or Isocratic |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection Wavelength | 272 - 274 nm |

| Injection Volume | 10 - 20 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of caffeine metabolites, including 8-(hydroxymethyl)caffeine. wiley.comnih.gov This technique couples the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry.

Methodology : After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in positive ion mode. The resulting protonated molecule [M+H]⁺ is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity. nih.govresearchgate.net

Identification and Quantification : For 8-(hydroxymethyl)caffeine (C₉H₁₂N₄O₃, monoisotopic mass: 224.0909 Da), the precursor ion would be the protonated molecule at a mass-to-charge ratio (m/z) of 225.0982. Product ions would result from characteristic fragmentation of the xanthine core. The use of stable isotope-labeled internal standards is essential for accurate quantification, as it corrects for matrix effects and variations during sample preparation and ionization. nih.gov

Findings : LC-MS/MS methods are capable of detecting caffeine metabolites at very low concentrations (ng/mL to pg/mL range) in complex biological matrices like plasma and urine. nih.gov The high selectivity of MRM allows for the unambiguous differentiation of 8-(hydroxymethyl)caffeine from its structural isomers.

Table 2: Expected LC-MS/MS Parameters for 8-(Hydroxymethyl)caffeine

| Parameter | Expected Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]⁺ | m/z 225.1 |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Example MRM Transitions | Precursor (Q1): 225.1 -> Product (Q3): [Specific fragment ions] |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. For polar molecules like caffeine and its metabolites, a chemical derivatization step is typically required to increase their volatility and improve chromatographic performance. researchgate.netnih.gov

Methodology : Sample preparation often involves a liquid-liquid or solid-phase extraction followed by derivatization. Silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to replace the active hydrogens on the hydroxyl and amine groups with trimethylsilyl (TMS) groups. The derivatized analytes are then separated on a capillary column and detected by a mass spectrometer. researchgate.net

Detection : The mass spectrometer is typically operated in electron ionization (EI) mode, which generates a characteristic and reproducible fragmentation pattern that serves as a chemical fingerprint for identification. Quantification can be performed using selected ion monitoring (SIM), where only specific, characteristic ions are monitored to enhance sensitivity. researchgate.net

Findings : GC-MS provides high-resolution separation and definitive structural identification. The derivatization of the hydroxyl group on 8-(hydroxymethyl)caffeine would be essential for its analysis by this method. While less common than LC-MS for this class of compounds due to the extra sample preparation step, GC-MS remains a valuable confirmatory technique. nih.gov

Spectroscopic and Spectrometric Approaches

These methods can be used for direct analysis or as detection systems coupled with chromatographic techniques.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simple, accessible, and rapid method for the quantification of caffeine in relatively simple matrices. myfoodresearch.comnih.gov The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Methodology : A solution containing the analyte is placed in a cuvette, and UV-Vis light is passed through it. The amount of light absorbed at a specific wavelength is measured. For xanthines, the wavelength of maximum absorbance (λmax) is typically around 272-274 nm. myfoodresearch.comresearchgate.net Quantification is achieved by comparing the sample's absorbance to a calibration curve prepared from standards of known concentrations. researchgate.net

Limitations : The primary limitation of standalone UV-Vis spectrophotometry is its lack of specificity. researchgate.net Many compounds absorb light in the same UV region, and the technique cannot distinguish between 8-(hydroxymethyl)caffeine and other caffeine metabolites or interfering compounds in a complex mixture. nih.gov Therefore, its use is often restricted to quality control of pure substances or as a detector for HPLC.

Direct Analysis in Real Time - Time-of-Flight Mass Spectrometry (DART-TOF-MS)

DART-TOF-MS is an ambient ionization technique that allows for the rapid analysis of solids and liquids in their native state with minimal or no sample preparation. nih.govnist.gov

Methodology : The DART source generates a stream of heated, electronically excited gas (typically helium or nitrogen) that is directed at the sample. The excited gas desorbs and ionizes analytes from the sample surface. These ions are then drawn into a high-resolution time-of-flight (TOF) mass spectrometer, which measures their mass-to-charge ratio with high accuracy. nist.gov

Application : This technique is ideal for high-throughput screening. For 8-(hydroxymethyl)caffeine, DART-MS would likely produce a protonated molecule [M+H]⁺ at m/z 225.0982. The high mass accuracy of the TOF analyzer allows for the determination of the elemental formula, aiding in its identification.

Findings : DART-MS is a powerful tool for the rapid, qualitative screening of a wide range of small molecules. nih.govresearchgate.net While not inherently quantitative without the use of internal standards and careful method development, it provides near-instantaneous results, making it valuable for preliminary identification and chemical profiling. americanlaboratory.com

Terahertz Spectroscopy with Machine Learning Applications

Terahertz (THz) time-domain spectroscopy (THz-TDS) is an emerging analytical technique that explores the low-frequency vibrational modes of molecules, typically in the 0.1–10 THz range. nih.gov This region of the electromagnetic spectrum can provide unique spectral fingerprints corresponding to intermolecular and intramolecular vibrations, such as hydrogen bonds and torsional modes, making it a powerful tool for qualitative and quantitative analysis. nih.gov

While direct spectroscopic data for 8-(hydroxymethyl)caffeine using THz-TDS is not extensively documented, the application of this technology to its parent compound, caffeine, demonstrates its potential. Studies have successfully used THz-TDS to analyze caffeine in various mixtures, including pharmaceutical preparations. stipram.ac.idresearchgate.net The technique is non-destructive and can penetrate many common packaging materials, offering a rapid method for quality control. nih.gov

To deconvolve the complex spectral data generated by THz-TDS, especially in multicomponent samples, chemometrics and machine learning algorithms are employed. nih.govmdpi.com Models such as Principal Component Analysis (PCA), Support Vector Machines (SVM), Linear Discriminant Analysis (LD), and Convolutional Neural Networks (CNN) are used to process the spectral information. mdpi.comnih.gov These models can extract relevant features from the spectra to build robust quantitative prediction models or to classify samples based on their origin or composition. nih.govnih.gov

For instance, in the analysis of caffeine, a Support Vector Regression (SVR) chemometric method achieved a correlation coefficient (R) of 99.61% for quantifying caffeine in medicines. stipram.ac.idresearchgate.net Another study on ternary mixtures containing caffeine developed a predictive model using a multilayer perceptron (MLP) with specific data preprocessing, achieving a root-mean-square error of prediction (RMSEP) of 0.0254. nih.gov These examples highlight the potent combination of THz spectroscopy and machine learning for the accurate analysis of xanthine derivatives, a methodology that is applicable to 8-(hydroxymethyl)caffeine.

Sample Preparation and Matrix Effects in Analytical Determination

The analysis of 8-(hydroxymethyl)caffeine in biological or environmental samples is often preceded by a sample preparation step to remove interfering substances and concentrate the analyte. The choice of method depends on the complexity of the sample matrix, which can include plasma, urine, or wastewater.

Common sample preparation techniques for caffeine and its metabolites include:

Protein Precipitation (PPT): For biological fluids like plasma, a simple and rapid method is to precipitate proteins using an organic solvent, such as methanol or acetonitrile. researchgate.netnih.gov The addition of formic acid to the precipitation solvent has been shown to improve the purity of the supernatant and reduce background noise during analysis. nih.gov

Solid-Phase Extraction (SPE): This technique provides a more thorough cleanup than PPT and is used to isolate analytes from complex matrices. nih.gov SPE cartridges, such as those with C18 or other polymeric sorbents, can effectively retain caffeine and its metabolites, which are then eluted with an appropriate solvent mixture. nih.govbohrium.com This method is highly effective for achieving high extraction recoveries from blood serum and urine. bohrium.com

A significant challenge in the quantitative analysis of compounds in complex matrices, particularly with sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the "matrix effect." This phenomenon occurs when co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte, leading to signal suppression or enhancement. nih.gov This can compromise the accuracy and precision of the method.

Strategies to mitigate matrix effects include:

Chromatographic Separation: Optimizing the liquid chromatography conditions to separate the analyte from interfering matrix components. researchgate.net

Sample Dilution: Diluting the sample can reduce the concentration of interfering substances. researchgate.net

Use of Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) for the analyte. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during quantification. nih.gov

Method Validation Parameters: Linearity, Sensitivity, Precision, and Accuracy

To ensure that an analytical method is reliable and fit for its intended purpose, it must be thoroughly validated. The validation process for methods quantifying 8-(hydroxymethyl)caffeine, typically using HPLC or LC-MS/MS, assesses several key parameters according to guidelines from bodies like the International Conference on Harmonisation (ICH). nih.gov

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is typically evaluated by preparing a series of calibration standards and analyzing them. The results are plotted as a calibration curve, and a linear regression analysis is performed. A high correlation coefficient (R²) value, ideally greater than 0.99, indicates good linearity. nih.govscirp.org

Sensitivity: The sensitivity of a method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).

LOD: The lowest concentration of an analyte that can be reliably detected by the method, though not necessarily quantified with acceptable accuracy and precision.

LOQ: The lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision. For chromatographic methods, the LOQ is often the lowest point on the calibration curve. nih.gov

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).

Intra-day Precision (Repeatability): Assessed by analyzing replicate samples at different concentrations on the same day.

Inter-day Precision (Intermediate Precision): Assessed by analyzing replicate samples on different days. For bioanalytical methods, the precision is generally expected to be within ±15% (%CV), except at the LOQ, where it can be within ±20%. nih.govrjptonline.org

Accuracy: Accuracy measures the closeness of the mean test result to the true or accepted reference value. It is often evaluated through recovery studies by spiking a blank matrix with a known concentration of the analyte and measuring the recovered amount. The accuracy is expressed as a percentage of the nominal concentration. The acceptance criterion for accuracy is typically that the mean value should be within ±15% of the actual value, except at the LOQ (±20%). nih.govrjptonline.org

The following tables provide examples of typical validation parameters for the analysis of caffeine and its primary metabolites, which are representative of the performance expected for a validated method for 8-(hydroxymethyl)caffeine.

Table 1: Example Linearity and Sensitivity Data for Caffeine Metabolite Analysis

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Linearity Range | 0.1–40 µg/mL (HPLC-UV) | researchgate.net |

| 0.050–10 µg/mL (LC-MS) | rjptonline.org | |

| 20–100 ppm (HPLC) | nih.gov | |

| Correlation Coefficient (R²) | > 0.995 | researchgate.net |

| > 0.999 | nih.gov | |

| LOD | 0.0091 µg/mL (HPLC) | ejgm.co.uk |

| LOQ | 0.0303 µg/mL (HPLC) | ejgm.co.uk |

Table 2: Example Precision and Accuracy Data for Caffeine Metabolite Analysis

| Parameter | Quality Control Level | Typical Value | Acceptance Criteria | Reference |

|---|---|---|---|---|

| Intra-day Precision (%CV) | Low, Medium, High | < 10% | ≤ 15% | nih.gov |

| 0.32–1.66% | ≤ 15% | rjptonline.org | ||

| Inter-day Precision (%CV) | Low, Medium, High | < 10% | ≤ 15% | nih.gov |

| < 1.25% | ≤ 15% | rjptonline.org | ||

| Accuracy (% Recovery) | Low, Medium, High | 96.5–105.2% | 85–115% | nih.gov |

| 98.78–101.28% | 85–115% | nih.gov |

Theoretical and Computational Studies of Caffeine, 8 Hydroxymethyl

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in predicting the intrinsic properties of molecules. researchgate.netnih.gov These calculations solve the Schrödinger equation for a given molecule to determine its electronic structure and energy.

The electronic properties of a molecule are key to understanding its reactivity and interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this, representing the molecule's ability to donate and accept electrons, respectively. nih.govnih.gov The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

For the parent caffeine (B1668208) molecule, DFT calculations using the B3LYP method and a 6-311++G(d,p) basis set have been performed to determine these properties. nih.gov The introduction of an 8-(hydroxymethyl) group is expected to alter the electronic landscape. The electron-withdrawing nature of the carbonyl groups and the purine (B94841) ring system, combined with the influence of the hydroxymethyl substituent, dictates the distribution of electron density.

The Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the molecule's surface. nih.govresearchgate.net For caffeine, negative potential regions (prone to electrophilic attack) are concentrated around the oxygen and nitrogen atoms, while positive regions are found elsewhere. nih.govresearchgate.net The addition of the hydroxymethyl group at the C8 position introduces another electronegative oxygen atom, creating an additional site for potential hydrogen bonding and electrophilic interactions.

Table 1: Global Reactivity Descriptors of Caffeine (Gas Phase)

| Descriptor | Symbol | Value (eV) | Description |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.53 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | ELUMO | -1.58 | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap | ΔE | 4.95 | Difference between LUMO and HOMO energies, indicating chemical reactivity. nih.gov |

| Ionization Potential | I | 6.53 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | A | 1.58 | The energy released when an electron is added to the molecule. |

| Electronegativity | χ | 4.05 | A measure of the ability of an atom to attract bonding electrons. |

| Chemical Hardness | η | 2.47 | Measures the resistance to change in electron distribution. nih.gov |

| Chemical Softness | S | 0.40 | The reciprocal of chemical hardness, indicating the molecule's polarizability. |

| Electrophilicity Index | ω | 3.32 | A measure of the energy lowering due to maximal electron flow between donor and acceptor. nih.gov |

Data derived from DFT/B3LYP/6-311++G(d,p) calculations for caffeine. nih.gov

Computational modeling is instrumental in elucidating reaction mechanisms. For 8-(hydroxymethyl)caffeine, this includes modeling its synthesis and degradation pathways.

Synthesis: The synthesis of C8-substituted caffeine derivatives often involves the initial halogenation of the C8 position, followed by a nucleophilic substitution reaction. nih.gov Computational models can simulate these reaction steps, calculating activation energies and transition states to predict the most favorable reaction conditions. An alternative synthesis involves the cross-dehydrogenative coupling of caffeine with alcohols, a process that can be modeled to understand the mechanism involving radical intermediates. researchgate.net

Degradation: The degradation of caffeine in aqueous environments has been a subject of theoretical investigation, often involving hydroxyl radicals (•OH). mdpi.comresearchgate.net Computational studies on caffeine show that degradation can be initiated by •OH attack, with the C8 position being a susceptible site. mdpi.comresearchgate.net The reaction can proceed via a radical adduct formation (RAF) mechanism. researchgate.net For 8-(hydroxymethyl)caffeine, the C8 position is already functionalized, which would alter the degradation pathway compared to caffeine. However, the core purine ring remains a target for oxidative degradation. Theoretical models can map the potential energy surface of the reaction between 8-(hydroxymethyl)caffeine and oxidants, identifying intermediate products and the most likely degradation routes, such as hydroxylation, demethylation, and ring-opening reactions. acs.org

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction of small molecules with larger biological macromolecules like proteins and to observe their behavior in a simulated biological environment. nih.govnih.gov

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. nih.govmdpi.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. arxiv.org Caffeine and its derivatives have been studied for their interaction with various proteins. For instance, docking studies have explored the binding of caffeine to human topoisomerase IIα, revealing hydrogen bonds with specific amino acid residues in the active site. nih.govresearchgate.net Similarly, the interaction of caffeine with acetylcholinesterase has been modeled, highlighting the role of hydrogen bonds and aromatic interactions in stabilizing the complex. ugm.ac.id

For 8-(hydroxymethyl)caffeine, the presence of the hydroxymethyl group provides an additional hydrogen bond donor and acceptor, potentially enhancing its binding affinity and specificity for certain protein targets. Docking simulations can model how this group fits into a protein's binding pocket and forms favorable interactions with surrounding residues. Following docking, molecular dynamics simulations can be employed to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the interaction. nih.gov

Table 2: Examples of Protein Targets for Caffeine Derivatives Studied by Molecular Docking

| Protein Target | Biological Relevance | Key Interactions Observed for Caffeine | Potential Role of 8-(hydroxymethyl) Group |

|---|---|---|---|

| Human Topoisomerase IIα (TOPIIα) | Cancer therapy | Hydrogen bonds with Ala167A and Lys168A. nih.govresearchgate.net | Additional hydrogen bonding via the -OH group. |

| Acetylcholinesterase (AChE) | Alzheimer's disease | Hydrogen bonds and aromatic interactions. ugm.ac.id | Enhanced hydrogen bonding capacity. |

| Adenosine (B11128) A2A Receptor | Neurological and cardiovascular function | Hydrogen bonds and hydrophobic interactions within the orthosteric pocket. nih.gov | Potential for new interactions with receptor residues. |

| Phosphodiesterase 5A (PDE5A) | Various therapeutic areas | Hydrogen bond formation and hydrophobic interactions. nih.gov | The hydroxymethyl group could influence positioning within the hydrophobic cavity. |

This table summarizes findings for caffeine and postulates the influence of the 8-(hydroxymethyl) substituent based on its chemical properties.

Caffeine is known to self-associate in aqueous solutions, forming stacked aggregates. nih.gov Molecular dynamics simulations have been instrumental in understanding this phenomenon. researchgate.net Simulations of multiple caffeine molecules in water show that they tend to stack their flat, planar faces against one another, driven by hydrophobic interactions and π-π stacking. researchgate.netnih.gov This aggregation behavior is a dynamic equilibrium between large clusters and smaller ones. nih.gov

The introduction of an 8-(hydroxymethyl) group would likely influence this self-association. The hydroxyl group could form intermolecular hydrogen bonds with neighboring molecules, potentially leading to different or more complex aggregation patterns compared to the simple stacking of caffeine. MD simulations of 8-(hydroxymethyl)caffeine in an aqueous solution could predict the structure and stability of these aggregates, revealing whether the hydroxymethyl groups favor specific orientations or disrupt the stacking observed with the parent molecule.

In Silico Studies of Derivative Design and Reactivity

In silico methods are extensively used in the rational design of new molecules with desired properties. nih.gov By modifying the structure of a lead compound like caffeine and computationally evaluating the properties of the resulting derivatives, researchers can prioritize which compounds to synthesize and test experimentally.

For caffeine, C8-modification is a common strategy to enhance biological activity. nih.gov In silico studies play a key role in this process. For example, computational tools can predict the ADME (absorption, distribution, metabolism, and excretion) profiles of newly designed 8-substituted caffeine derivatives. nih.gov Properties like lipophilicity (log P), which affects a molecule's ability to cross cell membranes, can be calculated. Studies have shown that C8-substituents can increase the lipophilicity of caffeine derivatives. nih.gov

Furthermore, quantum chemical calculations can be used to assess the reactivity of designed derivatives. By calculating the HOMO-LUMO gap and other reactivity descriptors for a series of virtual 8-(hydroxymethyl)-caffeine derivatives (e.g., with further substitutions on the hydroxymethyl group), researchers can screen for compounds with potentially enhanced chemical or biological activity before committing to their synthesis. researchgate.net

Potential Research Applications of Caffeine, 8 Hydroxymethyl As a Chemical Probe or Intermediate

Utilization in Chemical Synthesis of Novel Xanthine (B1682287) Derivatives

Caffeine (B1668208), 8-(hydroxymethyl)- serves as a valuable starting material for the synthesis of a diverse array of novel xanthine derivatives. The hydroxyl group at the C8-position is amenable to various chemical modifications, allowing for the introduction of different functional groups and the construction of more complex molecular architectures.

One notable application is in the synthesis of C8-substituted caffeine analogues. Research has demonstrated an efficient, microwave-assisted, cross-dehydrogenative coupling of caffeine with aliphatic alcohols to produce a series of substituted C8-(hydroxymethyl) caffeine derivatives with yields of up to 98%. researchgate.net This method highlights the practicality of using 8-(hydroxymethyl)caffeine and its derivatives as intermediates for creating a library of new compounds. researchgate.net The ability to introduce substituents at the C8 position is significant, as studies have shown that such modifications can significantly enhance the biological and pharmaceutical properties of xanthines. dergipark.org.tr

Furthermore, the xanthine core, including caffeine, is considered a "privileged structure" in medicinal chemistry. frontiersin.org The derivatization at the C8-position is a key strategy for developing new bioactive molecules. dergipark.org.trnih.gov For instance, 8-(hydroxymethyl)caffeine can be a precursor for creating hybrid molecules, such as the reported synthesis of 8-caffeinyl-triazolylmethoxy hybrid conjugates. nih.gov The synthesis of such novel xanthine derivatives is crucial for exploring new chemical spaces and identifying compounds with unique properties.

The versatility of 8-(hydroxymethyl)caffeine as a synthetic intermediate is underscored by the various synthetic routes developed to access 8-substituted xanthines. These methods often involve the condensation of 5,6-diaminouracil (B14702) derivatives with carboxylic acids, for which 8-(hydroxymethyl)caffeine can be a key precursor or a related structural analogue. frontiersin.org

Application as a Research Tool for Enzymatic Studies (e.g., CYP1A2 activity in non-human systems)

Caffeine is extensively metabolized in the liver, primarily by the cytochrome P450 1A2 (CYP1A2) enzyme. frontiersin.orgmdpi.com This metabolic pathway has positioned caffeine and its metabolites as valuable probes for studying CYP1A2 activity. frontiersin.orgmdpi.com While much of the research focuses on human systems, the principles can be extended to non-human systems to understand comparative metabolism and enzyme function.

The metabolism of caffeine by CYP1A2 results in the formation of several metabolites, including paraxanthine, theobromine (B1682246), and theophylline. mdpi.comwikipedia.org The ratios of these metabolites are often used to determine CYP1A2 activity, a practice known as metabolic phenotyping. frontiersin.orgbiorxiv.org Although 8-(hydroxymethyl)caffeine is not a direct metabolite of CYP1A2-mediated N-demethylation, the broader enzymatic landscape of caffeine metabolism involves various oxidative pathways.

In the context of non-human systems, studying the metabolism of caffeine and its derivatives like 8-(hydroxymethyl)caffeine can provide insights into the evolution and function of cytochrome P450 enzymes across different species. For instance, research on heterocyclic aromatic amines (HAAs) has utilized caffeine metabolic phenotyping to assess P450 1A2 activity, although a direct correlation with HAA metabolism was not consistently observed in humans. nih.govacs.org Such studies in non-human models could help elucidate species-specific differences in enzyme-substrate interactions.

The synthesis of isotopically labeled caffeine analogues, including deuterated versions, has been instrumental in mechanistic studies of CYP1A2. researchgate.net These studies help to understand the kinetic isotope effects and the mechanism of metabolic switching. researchgate.net Similar approaches with 8-(hydroxymethyl)caffeine could be envisioned to probe the activity of other enzymes involved in xanthine metabolism in various biological systems.

Development of Biocatalysts for Caffeine Transformation

The microbial degradation of caffeine is a significant area of research, with potential applications in bioremediation and the production of valuable chemicals. nih.govcabidigitallibrary.orgresearchgate.net Microorganisms have evolved enzymatic pathways to utilize caffeine as a source of carbon and nitrogen. nih.govcabidigitallibrary.orgresearchgate.net One of the key pathways is the C-8 oxidation pathway, which proceeds through different intermediates than the more common N-demethylation pathway. nih.govcabidigitallibrary.orgresearchgate.net